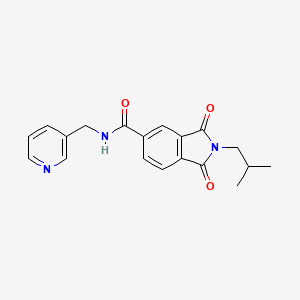![molecular formula C25H21ClFN5O3 B2656436 2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207040-55-8](/img/no-structure.png)
2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H21ClFN5O3 and its molecular weight is 493.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Chemical Properties
Research on compounds with complex structures including pyrazole and oxadiazole moieties often focuses on their synthesis, structural characterization, and chemical properties. For instance, studies have detailed the crystallization and single crystal diffraction analysis to determine the molecular structure of these compounds, emphasizing their planar nature and the orientation of substituent groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021; Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013). These insights are crucial for understanding the reactivity and potential applications of these molecules in various scientific fields.
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing pyrazole and oxadiazole rings. These compounds have shown significant efficacy against various bacterial and fungal strains, making them potential candidates for drug development (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009; Ragavan, Vijayakumar, & Kumari, 2010). This suggests that the compound might also possess similar bioactive properties, warranting further investigation into its potential as a therapeutic agent.
Photophysical and Chemosensory Applications
Compounds with pyrazole and oxadiazole structures have also been investigated for their photophysical properties and potential use as chemosensors. For example, the synthesis of pyrazoline derivatives and their application in detecting metal ions through fluorescence changes indicate the versatility of these molecules in sensor technology (Khan, 2020). This highlights the possibility of applying similar compounds in the detection and quantification of environmental or biological analytes.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system, followed by the introduction of the 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl and 4-butoxyphenyl substituents. The synthesis will involve several steps, including the preparation of intermediate compounds and the use of various reagents and catalysts.", "Starting Materials": [ "4-chloro-3-fluoroaniline", "butyl bromide", "sodium hydride", "2-bromo-4-nitrophenol", "sodium borohydride", "ethyl chloroformate", "2-amino-5-methylpyrazine", "acetic anhydride", "phosphorus oxychloride", "sodium azide", "sodium methoxide", "1,2-dibromoethane", "potassium carbonate", "4-butoxyphenol", "1,2-diaminohydrazone", "acetic acid", "sodium nitrite", "copper(I) iodide", "sodium ascorbate", "sodium hydroxide", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-4-nitrophenol by reacting 4-chloro-3-fluoroaniline with 2-bromo-4-nitrophenol in the presence of sodium hydride and butyl bromide.", "Step 2: Reduction of 2-bromo-4-nitrophenol to 2-amino-4-bromo-phenol using sodium borohydride.", "Step 3: Protection of the amino group in 2-amino-4-bromo-phenol by reacting with ethyl chloroformate to form 2-(ethoxycarbonyl)amino-4-bromo-phenol.", "Step 4: Synthesis of 2-amino-5-methylpyrazine by reacting 1,2-diaminohydrazone with acetic anhydride and phosphorus oxychloride.", "Step 5: Synthesis of 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl by reacting 2-amino-5-methylpyrazine with sodium azide and sodium methoxide, followed by reaction with 2-(ethoxycarbonyl)amino-4-bromo-phenol in the presence of copper(I) iodide and sodium ascorbate.", "Step 6: Synthesis of 2-(4-butoxyphenyl)-5-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one by reacting 2-amino-5-methylpyrazine with 1,2-dibromoethane in the presence of potassium carbonate, followed by reaction with 4-butoxyphenol in the presence of sodium hydroxide and methyl iodide, and finally, reaction with 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl in the presence of palladium on carbon." ] } | |
CAS-Nummer |
1207040-55-8 |
Produktname |
2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Molekularformel |
C25H21ClFN5O3 |
Molekulargewicht |
493.92 |
IUPAC-Name |
2-(4-butoxyphenyl)-5-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H21ClFN5O3/c1-2-3-12-34-18-7-4-16(5-8-18)21-14-22-25(33)31(10-11-32(22)29-21)15-23-28-24(30-35-23)17-6-9-19(26)20(27)13-17/h4-11,13-14H,2-3,12,15H2,1H3 |
InChI-Schlüssel |
JBGNGYGHHYFADV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



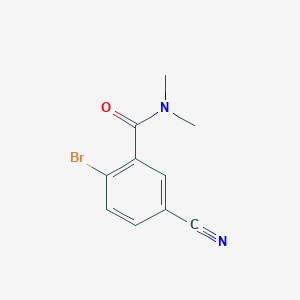



![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2656361.png)

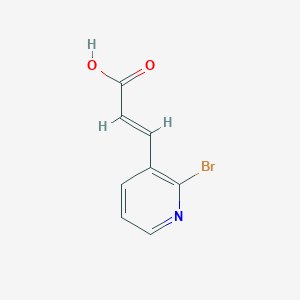
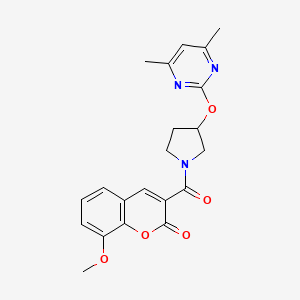
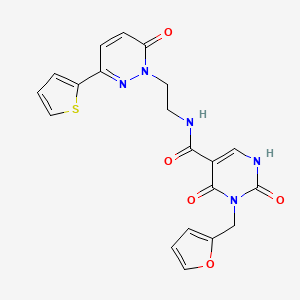
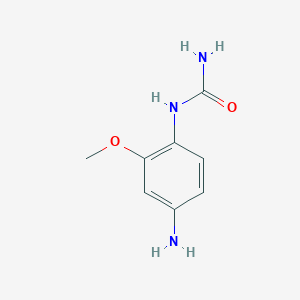
![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)
![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)
![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)
